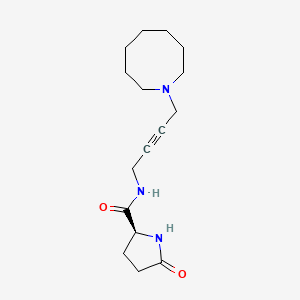
2-Pyrrolidinecarboxamide, N-(4-hexahydro-1(2H)-azocinyl)-2-butynyl-5-oxo-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidinecarboxamide, N-(4-hexahydro-1(2H)-azocinyl)-2-butynyl-5-oxo-, (S)- est un composé organique complexe doté d'une structure unique qui comprend un cycle pyrrolidine, un cycle azocine et un groupe butynyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-Pyrrolidinecarboxamide, N-(4-hexahydro-1(2H)-azocinyl)-2-butynyl-5-oxo-, (S)- implique généralement plusieurs étapes, en commençant par des matières premières facilement disponibles. Les étapes clés comprennent la formation du cycle pyrrolidine, l'introduction du cycle azocine et la fixation du groupe butynyle. Les conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont cruciales pour la synthèse réussie de ce composé.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse pour augmenter le rendement et réduire les coûts. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, des techniques de purification avancées et des conditions de réaction évolutives.
Analyse Des Réactions Chimiques
Types de réactions
2-Pyrrolidinecarboxamide, N-(4-hexahydro-1(2H)-azocinyl)-2-butynyl-5-oxo-, (S)- peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène.
Réduction : Cette réaction peut éliminer des groupes fonctionnels contenant de l'oxygène ou réduire les doubles liaisons.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, l'hydrure de lithium et d'aluminium) et les nucléophiles (par exemple, l'azoture de sodium). Les conditions de réaction telles que la température, la pression et le choix du solvant sont essentielles pour obtenir les transformations souhaitées.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des alcanes.
Applications De Recherche Scientifique
2-Pyrrolidinecarboxamide, N-(4-hexahydro-1(2H)-azocinyl)-2-butynyl-5-oxo-, (S)- a plusieurs applications en recherche scientifique :
Chimie : Il peut être utilisé comme un bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Il peut avoir un potentiel en tant que composé bioactif avec des applications dans la découverte de médicaments.
Médecine : Il pourrait être étudié pour son potentiel thérapeutique dans le traitement de diverses maladies.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux aux propriétés uniques.
Mécanisme d'action
Le mécanisme d'action de 2-Pyrrolidinecarboxamide, N-(4-hexahydro-1(2H)-azocinyl)-2-butynyl-5-oxo-, (S)- implique son interaction avec des cibles moléculaires spécifiques. Ces cibles pourraient inclure des enzymes, des récepteurs ou d'autres protéines. Le composé peut exercer ses effets en se liant à ces cibles et en modulant leur activité, ce qui conduit à des changements dans les voies cellulaires et les réponses physiologiques.
Mécanisme D'action
The mechanism of action of 2-Pyrrolidinecarboxamide, N-(4-hexahydro-1(2H)-azocinyl)-2-butynyl-5-oxo-, (S)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires à 2-Pyrrolidinecarboxamide, N-(4-hexahydro-1(2H)-azocinyl)-2-butynyl-5-oxo-, (S)- comprennent d'autres dérivés de la pyrrolidine, des dérivés de l'azocine et des composés contenant du butynyle.
Unicité
Ce qui distingue ce composé, c'est sa combinaison unique de caractéristiques structurelles, qui peuvent conférer des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour des recherches et des développements supplémentaires.
Propriétés
Numéro CAS |
81639-00-1 |
|---|---|
Formule moléculaire |
C16H25N3O2 |
Poids moléculaire |
291.39 g/mol |
Nom IUPAC |
(2S)-N-[4-(azocan-1-yl)but-2-ynyl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H25N3O2/c20-15-9-8-14(18-15)16(21)17-10-4-7-13-19-11-5-2-1-3-6-12-19/h14H,1-3,5-6,8-13H2,(H,17,21)(H,18,20)/t14-/m0/s1 |
Clé InChI |
NIRVYQMDGPOHMF-AWEZNQCLSA-N |
SMILES isomérique |
C1CCCN(CCC1)CC#CCNC(=O)[C@@H]2CCC(=O)N2 |
SMILES canonique |
C1CCCN(CCC1)CC#CCNC(=O)C2CCC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















